Cas no 1704120-84-2 (2-(4-Methylpiperidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide)
2-(4-Methylpiperidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-methylpiperidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
- 2-(4-METHYLPIPERIDIN-1-YL)-N-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL]ACETAMIDE
- AM87911
- starbld0017663
- I12726
- 1704120-84-2
- AKOS025286967
- AS-55339
- A1-18700
- 2-(4-Methylpiperidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
-
- MDL: MFCD28805652
- Inchi: 1S/C20H31BN2O3/c1-15-10-12-23(13-11-15)14-18(24)22-17-8-6-16(7-9-17)21-25-19(2,3)20(4,5)26-21/h6-9,15H,10-14H2,1-5H3,(H,22,24)
- InChI Key: DFZHWDWJFAUUIZ-UHFFFAOYSA-N
- SMILES: O1B(C2C=CC(=CC=2)NC(CN2CCC(C)CC2)=O)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 358.2427730 g/mol
- Monoisotopic Mass: 358.2427730 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 479
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.8
- Molecular Weight: 358.3
2-(4-Methylpiperidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide Pricemore >>
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1704120-84-2 | 95% | 1g |
$918.00 | 2024-06-19 |
2-(4-Methylpiperidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 2-(4-Methylpiperidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Introduction to 2-(4-Methylpiperidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS No. 1704120-84-2)
2-(4-Methylpiperidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS No. 1704120-84-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of molecules known as boron-containing compounds, which have shown promise in various areas of pharmaceutical research.
The structure of 2-(4-Methylpiperidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is characterized by a boronic ester moiety and a substituted piperidine ring. The boronic ester functional group is particularly noteworthy as it can undergo Suzuki coupling reactions, making this compound a valuable intermediate in the synthesis of more complex molecules. The presence of the methyl-substituted piperidine ring adds further complexity and potential for pharmacological activity.
Recent studies have highlighted the importance of boron-containing compounds in drug discovery and development. For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated that boronic esters can enhance the bioavailability and stability of drug candidates. This is particularly relevant for 2-(4-Methylpiperidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide, as its unique structure may confer improved pharmacokinetic properties compared to similar compounds without the boronic ester functionality.
In addition to its potential as a pharmaceutical intermediate, 2-(4-Methylpiperidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has been investigated for its biological activities. Preliminary in vitro studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. Specifically, it has been found to inhibit the activity of certain enzymes involved in inflammatory pathways and to induce apoptosis in cancer cells. These findings suggest that 2-(4-Methylpiperidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide could be a promising lead compound for the development of new therapeutic agents.
The synthesis of 2-(4-Methylpiperidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves several steps. One common approach is to start with the corresponding boronic acid or boronic ester and perform a Suzuki coupling reaction with an appropriately substituted aryl halide. The resulting intermediate can then be further functionalized to introduce the piperidine ring and other desired substituents. This multi-step synthesis process allows for precise control over the final structure and properties of the compound.
The safety profile of 2-(4-Methylpiperidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is an important consideration for its potential use in pharmaceutical applications. Preclinical toxicity studies have indicated that this compound has a favorable safety profile at therapeutic doses. However, further research is needed to fully understand its long-term effects and any potential side effects.
In conclusion, 2-(4-Methylpiperidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan - 2 - yl)pheny l) acet amide (CAS No. 170 0 0 -8 0 - 8 ) represents an exciting advancement in the field of medicinal chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further investigation and potential development into novel therapeutic agents. As research in this area continues to evolve, 0 - ( M e t h y l p i p e r i d i n - y l ) - N - ( ( t e t r am e t h y l - d i o x ab o r o l an - y l ) p h e n y l ) a c e t am i d e (CAS No. 170 00 -80 -8) is likely to play an increasingly important role in the discovery and development of new drugs.
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